2,3,4,5-Tetrafluorobenzonitrile

描述

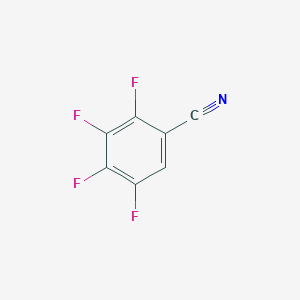

2,3,4,5-Tetrafluorobenzonitrile (CAS: 16582-93-7) is a fluorinated aromatic compound with the molecular formula C₇H₄F₄N and a molecular weight of 175.09 g/mol . It is characterized by a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, along with a nitrile (-CN) group at position 1. Key physical properties include:

The compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and advanced materials like covalent triazine frameworks (CTFs) . Its electron-withdrawing fluorine and nitrile groups enhance reactivity in nucleophilic aromatic substitution and polymerization reactions .

属性

IUPAC Name |

2,3,4,5-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTGXIGJLCSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344895 | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-93-7 | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

Reaction Scheme:

Procedure:

-

Reactants: 3.9 g 2,3,5,6-tetrafluorobenzoic acid, 2.85 g thionyl chloride (SOCl), 50 mL toluene.

-

Conditions: Heated to 50°C for SOCl addition, followed by reflux (≈110°C) for 5 hours.

-

Workup: Distillation under reduced pressure removes excess SOCl and toluene.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 50°C → Reflux |

| Reaction Time | 5 hours |

| Purity (HPLC) | Not reported |

Synthesis of 2,3,5,6-Tetrafluorobenzamide

Reaction Scheme:

Procedure:

-

Reactants: Crude benzoyl chloride from Step 1, 2.0 g 25% aqueous ammonia, 50 mL toluene.

-

Conditions: Ammonia added dropwise at 0°C over 15–25 minutes, stirred for 2 hours.

-

Workup: Filtration and washing yield white crystalline product.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 2 hours |

| Mass Yield | 94.2% |

Dehydration to 2,3,5,6-Tetrafluorobenzonitrile

Reaction Scheme:

Procedure:

-

Reactants: 9.6 g benzamide, 9 g sulfur oxychloride (SOCl), 50 mL chlorobenzene.

-

Conditions: SOCl added at 90–100°C, refluxed for 2.5–3.5 hours.

-

Workup: Solvent removal under reduced pressure, crystallization with n-hexane.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Reaction Time | 2.5–3.5 hours |

| Purity (HPLC) | 97–98% |

Reaction Optimization and Variables

Temperature Sensitivity in Dehydration

The final step’s yield depends critically on temperature control:

Comparative Analysis with Prior Methods

Fluorination of Pentachlorobenzonitrile

Catalytic Hydrogenation of Tetrafluorophthalonitrile

Advantages of Current Method:

-

Yield: 68% vs. 20–68.7% historically.

-

Cost: Avoids palladium; uses commodity chemicals (SOCl, NH).

Industrial Scalability and Considerations

Solvent Selection

Equipment Design

-

Corrosion Resistance: Glass-lined reactors recommended due to HCl/SO generation.

化学反应分析

2,3,4,5-Tetrafluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

TFBN serves as a crucial building block in organic synthesis. Its unique electronic properties make it an essential precursor for creating fluorinated compounds. In addition to being a synthetic intermediate, TFBN has been utilized in:

- Carbon-Carbon Bond Formation : Studies have demonstrated its effectiveness in highly chemoselective reactions involving carbon-carbon σ-bond activation .

Biology

Research has indicated that TFBN and its derivatives possess notable biological activities:

- Antimicrobial Properties : Derivatives of TFBN have shown significant antibacterial activity against various strains. Some studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Toxicity Studies : While TFBN itself exhibits low cytotoxicity, certain derivatives may induce apoptosis in specific cancer cell lines, indicating potential for therapeutic applications.

Materials Science

TFBN's incorporation into advanced materials has been extensively studied:

- Organic Light-Emitting Diodes (OLEDs) : TFBN acts as an efficient acceptor in thermally activated delayed fluorescence (TADF) systems. Research shows that devices using TFBN-based materials achieve higher efficiency and stability compared to conventional materials .

| Compound | Solvent | PLQY (%) | Remarks |

|---|---|---|---|

| Cz-BzN | Toluene | 32 | Highest photoluminescence quantum yield |

| Pht-BzN | Cyclohexane | 0.2 | Non-emissive except in cyclohexane |

| Phx-BzN | DCM | 15 | Strongly stabilized charge transfer state |

Industrial Applications

In industrial settings, TFBN is utilized for the production of specialty chemicals and high-performance polymers. Its properties make it suitable for formulations requiring enhanced thermal and chemical stability.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various TFBN derivatives to evaluate their biological activities against microbial strains. Results indicated that modifications to the TFBN structure could enhance antimicrobial potency significantly.

Case Study 2: Application in OLEDs

Another study focused on the application of TFBN as an acceptor in TADF systems for OLEDs. The findings revealed that devices incorporating TFBN-based materials exhibited improved efficiency and stability compared to traditional OLED materials.

作用机制

The mechanism of action of 2,3,4,5-tetrafluorobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzene ring enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The nitrile group can participate in various chemical reactions, allowing for the modification of the compound to target specific biological pathways .

相似化合物的比较

2,3,5,6-Tetrafluorobenzonitrile (CAS: 5216-17-1)

Structural Differences : Fluorine atoms are positioned at 2, 3, 5, and 6, creating a para-substitution pattern relative to the nitrile group.

Physical Properties :

| Property | 2,3,4,5-Tetrafluorobenzonitrile | 2,3,5,6-Tetrafluorobenzonitrile |

|---|---|---|

| Melting Point | Not reported | 32–36°C |

| Boiling Point | 164–165°C | 88–90°C (at 45 mmHg) |

| Density | 1.463 g/cm³ | Not reported |

Key Findings :

- CTF-C (using CN-C) exhibited higher porosity and improved electrochemical stability compared to CTF-B, attributed to the increased fluorine content enhancing π-conjugation and electrolyte infiltration .

- In contrast, this compound’s asymmetric fluorine distribution may limit its utility in CTFs due to irregular pore formation.

2,3,4,5-Tetrafluoronitrobenzene (CAS: 5580-79-0)

Structural Differences: Replaces the nitrile group with a nitro (-NO₂) group. Reactivity:

- The nitro group is a stronger electron-withdrawing group than nitrile, making 2,3,4,5-Tetrafluoronitrobenzene more reactive in mercuration reactions and nucleophilic aromatic substitutions (e.g., with methanol) .

- Applications diverge: Nitro derivatives are preferred in agrochemical intermediates, while nitriles are used in pharmaceuticals and polymers .

2,3,4,5-Tetrafluorobenzoyl Chloride

Structural Differences : Replaces nitrile with a carbonyl chloride (-COCl) group.

Applications :

- Critical for synthesizing fluoroquinolone antibiotics (e.g., ciprofloxacin). The carbonyl chloride enables amide bond formation, unlike the nitrile group, which participates in cyclization or cross-coupling reactions .

Key Trends and Implications

- Substitution Pattern : Adjacent fluorine atoms (e.g., this compound) introduce steric effects, reducing reactivity compared to para-substituted analogs.

- Functional Groups : Nitriles vs. nitro or carbonyl chloride groups dictate application pathways—pharmaceuticals (nitriles) vs. agrochemicals (nitro) vs. polymers (chlorides).

- Material Science : Fluorine positioning significantly impacts CTF conductivity and stability, favoring symmetric substitution (e.g., 2,3,5,6-Tetrafluorobenzonitrile) for electrochemical applications .

生物活性

2,3,4,5-Tetrafluorobenzonitrile (CAS No. 16582-93-7) is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : C₇H₄F₄N

- Molecular Weight : 175.09 g/mol

- Physical State : Colorless liquid

- Density : 1.463 g/mL

- Boiling Point : Not specified

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of benzonitrile derivatives using various fluorinating agents. The regioselectivity of the reaction is influenced by the presence of electron-withdrawing groups such as the cyano group.

This compound exhibits biological activity through several proposed mechanisms:

- Interaction with Biological Receptors : The fluorinated benzene ring enhances lipophilicity and can facilitate binding to lipid membranes or specific receptors.

- Inhibition of Enzymatic Activity : Some studies suggest that tetrafluorinated compounds can act as enzyme inhibitors by mimicking natural substrates.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research has indicated that tetrafluorobenzonitriles can exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives of tetrafluorobenzonitrile showed significant inhibition against Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells at specific concentrations.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to its ability to modulate oxidative stress pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Modulation of oxidative stress |

Discussion

The biological activity of this compound is promising for further exploration in medicinal chemistry. Its unique structural characteristics allow for diverse interactions within biological systems. Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its potential as a therapeutic agent.

常见问题

Basic: What are the primary synthetic routes for 2,3,4,5-tetrafluorobenzonitrile, and what are their mechanistic considerations?

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or direct fluorination of pre-functionalized benzene derivatives. For example:

- NAS Approach : Starting from polyhalogenated nitrobenzenes (e.g., 2,3,4,5-tetrafluoronitrobenzene, CAS 5580-79-0), the nitro group can be displaced by a cyanide ion under reductive conditions. This method leverages the electron-withdrawing effects of fluorine atoms to activate the aromatic ring for substitution .

- Fluorination of Benzonitrile Precursors : Fluorinating agents like HF or KF in the presence of catalysts (e.g., crown ethers) can replace specific hydrogen atoms on the benzene ring. Regioselectivity is controlled by steric and electronic factors, with fluorine preferentially occupying positions that minimize steric hindrance .

Mechanistic Insight : Fluorine's strong electron-withdrawing nature deactivates the ring, making NAS reactions slower but highly regioselective. Reductive activation (e.g., using NaBH₄) may enhance reactivity in nitro-to-cyano conversions .

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The tetrafluoro substitution pattern creates a highly electron-deficient aromatic system , which impacts its behavior in reactions like Suzuki-Miyaura or Ullmann couplings:

- Electron Deficiency : Fluorine atoms withdraw electron density via inductive effects, reducing the aromatic ring's ability to stabilize transition states. This necessitates stronger bases (e.g., Cs₂CO₃) or elevated temperatures to facilitate oxidative addition of metal catalysts .

- Regioselectivity Challenges : Coupling reactions may favor positions where fluorine’s steric bulk is minimized. For instance, in Pd-catalyzed couplings, the nitrile group’s meta-directing effect competes with fluorine’s ortho/para-directing influence, requiring careful optimization of catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Experimental Design Tip : Use 19F NMR to monitor reaction progress and identify intermediates, as fluorine’s distinct chemical shifts provide real-time insights into substitution patterns .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- 19F NMR Spectroscopy : Provides direct evidence of fluorine environments, with shifts typically ranging from -110 to -150 ppm for aromatic fluorines. Splitting patterns reveal substitution positions .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry, particularly useful for distinguishing isomers (e.g., 2,3,4,5- vs. 2,3,5,6-tetrafluorobenzonitrile) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic products .

Data Interpretation Note : Compare results with computational models (e.g., DFT calculations) to validate electronic effects and reaction pathways .

Advanced: How can researchers resolve contradictions in reported reaction yields for fluorobenzonitrile derivatives?

Answer:

Discrepancies often arise from variations in:

- Substrate Purity : Trace impurities (e.g., residual solvents) can poison catalysts. Always characterize starting materials via GC-MS or HPLC .

- Reaction Conditions : Small changes in temperature, solvent polarity (e.g., DMF vs. THF), or moisture levels significantly impact NAS efficiency. For example, anhydrous conditions are critical when using KCN as a nucleophile .

- Catalyst Lifetime : Pd-based catalysts may deactivate faster in highly fluorinated systems due to strong metal-fluorine interactions. Use fresh catalyst batches or additives like TBAB to stabilize intermediates .

Mitigation Strategy : Replicate literature procedures with rigorous control of variables and document deviations meticulously. Pilot studies using fractional factorial designs can identify critical parameters .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : The compound is a potential irritant (skin, eyes) and may release toxic fumes (e.g., HCN) under decomposition. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group. Keep away from strong oxidizers .

- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials (vermiculite). Avoid water to prevent hydrocyanic acid formation .

Advanced: What strategies optimize the functionalization of this compound for materials science applications?

Answer:

- Directed C-H Activation : Use transition-metal catalysts (e.g., Ru or Ir) to introduce functional groups (e.g., boronate esters) at specific positions. The nitrile group can act as a directing moiety .

- Polymer Synthesis : Incorporate the compound as a monomer in polyamides or polyimides to enhance thermal stability. Adjust stoichiometry to balance fluorine content with processability .

- Electronic Materials : Exploit fluorine’s electronegativity to tune dielectric properties in OLEDs or semiconductors. Pair with electron-donating co-monomers to modulate bandgaps .

Validation : Use cyclic voltammetry to assess redox behavior and UV-Vis spectroscopy to monitor optoelectronic properties .

Basic: How does the steric environment of this compound affect its solubility and crystallization?

Answer:

- Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) due to fluorine’s hydrophobicity. Use chlorinated solvents (e.g., DCM) or THF for reactions .

- Crystallization : Fluorine’s compact size allows dense packing, favoring monoclinic or orthorhombic crystal systems. Slow evaporation from hexane/EtOAc mixtures yields high-quality single crystals .

Advanced: What computational methods predict the reactivity of this compound in novel reaction systems?

Answer:

- DFT Calculations : Model transition states to predict NAS regioselectivity. Fukui indices identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in supercritical CO₂ or ionic liquids .

- Machine Learning : Train models on existing fluorobenzonitrile reaction datasets to forecast optimal conditions for untested transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。